molecular formula C8H2BrCl2NO2 B13190057 5-Bromo-6,7-dichloro-2,3-dihydro-1H-indole-2,3-dione

5-Bromo-6,7-dichloro-2,3-dihydro-1H-indole-2,3-dione

Cat. No.: B13190057
M. Wt: 294.91 g/mol
InChI Key: KWDRXZJBMVQKJG-UHFFFAOYSA-N
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Description

5-Bromo-6,7-dichloro-2,3-dihydro-1H-indole-2,3-dione is a halogenated indole-dione derivative characterized by a bicyclic indole core with two ketone groups at positions 2 and 3. The molecule features bromine and chlorine substituents at positions 5, 6, and 7, which likely influence its electronic properties, solubility, and biological interactions. The halogen substituents may enhance stability and modulate receptor binding, as observed in structurally related compounds .

Properties

Molecular Formula

C8H2BrCl2NO2

Molecular Weight

294.91 g/mol

IUPAC Name

5-bromo-6,7-dichloro-1H-indole-2,3-dione

InChI

InChI=1S/C8H2BrCl2NO2/c9-3-1-2-6(5(11)4(3)10)12-8(14)7(2)13/h1H,(H,12,13,14)

InChI Key

KWDRXZJBMVQKJG-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=C(C(=C1Br)Cl)Cl)NC(=O)C2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6,7-dichloro-2,3-dihydro-1H-indole-2,3-dione typically involves the bromination and chlorination of indole derivatives. The reaction conditions often include the use of bromine and chlorine reagents under controlled temperatures and solvent conditions . The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired substitution pattern on the indole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6,7-dichloro-2,3-dihydro-1H-indole-2,3-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups onto the indole ring .

Mechanism of Action

The mechanism of action of 5-Bromo-6,7-dichloro-2,3-dihydro-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The indole-dione scaffold is pharmacologically significant, with variations in substituents leading to divergent biological activities. Below is a comparative analysis based on structural analogs and their reported properties:

Compound Substituents Molecular Weight Key Biological Properties Source
5-Bromo-6,7-dichloro-2,3-dihydro-1H-indole-2,3-dione Br (C5), Cl (C6, C7) ~323.3 (estimated) Hypothesized to exhibit altered receptor selectivity due to halogenation (see discussion below) N/A
Indoline-2,3-dione derivatives Variable (e.g., aryl, alkyl) 200–400 Low s1 receptor affinity (Kis1 > 800 nM), high s2 affinity (Kis2 = 42 nM), and selectivity (Kis1/Kis2 > 72)
Benzoxazolone derivatives Methoxy, triazole groups 300–450 High s1 receptor affinity (Kis1 = 2.6–30 nM), moderate s2 selectivity (Kis2/Kis1 ≤ 28)

Key Findings:

Receptor Selectivity :

  • Indoline-2,3-dione derivatives (e.g., ) show a stark contrast to benzoxazolone analogs. The additional carbonyl group in indole-diones reduces s1 receptor binding but enhances s2 subtype affinity and selectivity. This suggests that this compound may similarly favor s2 receptor interactions due to its dione scaffold .
  • Halogenation (Br, Cl) at positions 5–7 could further modulate receptor interactions. Bromine’s electron-withdrawing effects may enhance binding to hydrophobic pockets, while chlorine’s steric bulk might restrict conformational flexibility .

Similar precautions are advisable for this compound .

Research Implications and Limitations

  • Structural Insights : The indole-dione scaffold’s carbonyl groups are critical for receptor selectivity, as demonstrated in . Halogenation patterns may fine-tune these interactions, warranting further molecular docking studies.
  • Data Gaps : Direct pharmacological or crystallographic data for this compound is absent in the provided evidence. Comparisons are inferred from analogs, necessitating experimental validation.
  • Methodology : Crystallographic tools like SHELXL and OLEX2 () could elucidate the compound’s 3D structure, aiding in structure-activity relationship (SAR) studies.

Biological Activity

5-Bromo-6,7-dichloro-2,3-dihydro-1H-indole-2,3-dione is a synthetic compound belonging to the indole family, characterized by its unique halogen substitutions which significantly influence its biological activity. This article delves into the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Molecular Characteristics:

  • Molecular Formula: C8H2BrCl2NO2
  • Molecular Weight: 294.91 g/mol
  • IUPAC Name: 5-bromo-6,7-dichloro-1H-indole-2,3-dione
  • Canonical SMILES: C1=C(C(=C(C(=C1Br)Cl)Cl)NC(=O)C2=O)C2=O
PropertyValue
Molecular FormulaC8H2BrCl2NO2
Molecular Weight294.91 g/mol
IUPAC Name5-bromo-6,7-dichloro-1H-indole-2,3-dione
InChI KeyKWDRXZJBMVQKJG-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The halogen substituents enhance its binding affinity to various enzymes and receptors involved in critical cellular pathways. Notable mechanisms include:

  • Enzyme Inhibition: The compound has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways.
  • Antioxidant Activity: It may exhibit antioxidant properties that help mitigate oxidative stress in cells.

Anti-inflammatory Effects

Research indicates that compounds similar to this compound have demonstrated significant anti-inflammatory activity. For example:

  • A study reported that related compounds inhibited inflammation markers effectively compared to standard drugs like diclofenac sodium .

Table: Anti-inflammatory Activity Comparison

CompoundInhibition (%) at 1 mMReference
5-Bromo-6,7-dichloro...93.80El-Karim et al.
Diclofenac Sodium90.21El-Karim et al.

Anticancer Potential

The compound's structural characteristics suggest potential anticancer properties. In vitro studies have indicated that derivatives of indole compounds can induce cytotoxic effects in cancer cell lines:

  • In studies involving gastric adenocarcinoma cells (MKN-45), certain derivatives exhibited higher toxicity than standard chemotherapeutics like Paclitaxel .

Case Studies and Research Findings

  • Study on COX Inhibition:
    • A series of indole derivatives were synthesized and tested for their COX inhibitory activity. Results indicated significant inhibition rates with IC50 values ranging from 0.020.02 to 0.04μM0.04\mu M, suggesting high potency against COX enzymes .
  • Evaluation of Cytotoxicity:
    • Research involving various indole derivatives showed promising results against multiple human tumor cell lines. The synthesized compounds demonstrated enhanced cytotoxicity compared to traditional treatments .

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